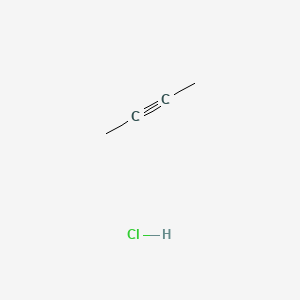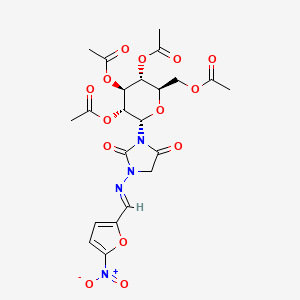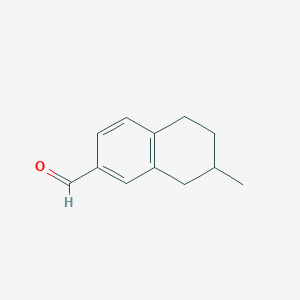
But-2-yne;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: But-2-yne can be synthesized by the rearrangement reaction of ethylacetylene in a solution of ethanolic potassium hydroxide . Another method involves the reaction of acetylide ions with alkyl halides, which is a common method for extending carbon chains .
Industrial Production Methods: Industrial production of but-2-yne typically involves the catalytic hydrogenation of but-2-yne-1,4-diones using palladium catalysts . This method is efficient and yields high purity products.
Analyse Chemischer Reaktionen
Types of Reactions: But-2-yne undergoes various types of chemical reactions, including:
Oxidation: But-2-yne can be oxidized to form diketones.
Reduction: It can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: It reacts with halogens to form halogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are common oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or nickel catalysts are used for hydrogenation.
Substitution: Halogenation reactions typically use chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed:
Oxidation: Diketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated butynes.
Wissenschaftliche Forschungsanwendungen
But-2-yne;hydrochloride has several applications in scientific research:
Chemistry: It is used in the synthesis of alkylated hydroquinones in the total synthesis of Vitamin E.
Biology: It serves as a precursor in the synthesis of various biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of but-2-yne;hydrochloride involves its ability to undergo addition reactions. For example, in acid-catalyzed hydration, the alkyne is protonated to form a carbocation, which then reacts with water to form an enol. This enol tautomerizes to form a ketone . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
But-2-yne;hydrochloride can be compared with other similar compounds such as:
1-Butyne: A position isomer with different reactivity.
Propyne: A simpler alkyne with similar chemical properties.
Hexafluoro-2-butyne: A fluorinated derivative with unique reactivity.
These compounds share similar structural features but differ in their chemical behavior and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
114945-54-9 |
|---|---|
Molekularformel |
C4H7Cl |
Molekulargewicht |
90.55 g/mol |
IUPAC-Name |
but-2-yne;hydrochloride |
InChI |
InChI=1S/C4H6.ClH/c1-3-4-2;/h1-2H3;1H |
InChI-Schlüssel |
PPNXSYKTLQMHMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)



![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)



![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)


![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
